REACTION_CXSMILES
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Cl[C:2](OCC)=[O:3].[NH2:7][N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]([NH2:15])=[O:14].N1C=CC=CC=1>O1CCOCC1>[NH:7]1[C:2](=[O:3])[NH:15][C:13](=[O:14])[C:9]2=[CH:10][CH:11]=[CH:12][N:8]12
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Name
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|
Quantity
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4.9 mL
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Type
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reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
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5.85 g
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Type
|
reactant
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Smiles
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NN1C(=CC=C1)C(=O)N
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Name
|
|
Quantity
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4.2 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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48 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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155 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This was heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hr
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Duration
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1 h
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Type
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CUSTOM
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Details
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the solvent was removed
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Type
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TEMPERATURE
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Details
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to cool to RT
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Type
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CUSTOM
|
Details
|
This was triturated with methanol
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Type
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FILTRATION
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Details
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the solid was collected by filtration
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Type
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WASH
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Details
|
washed with cold methanol
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Type
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CUSTOM
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Details
|
to give the product, 4.43 gm (63% yield)
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Type
|
CUSTOM
|
Details
|
0.36 min (YMC Xterra S7 3.0×50 mm column, 2 min gradient, 5 mL/min)
|
Duration
|
2 min
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Name
|
|
Type
|
|
Smiles
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N1N2C(C(NC1=O)=O)=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |